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Compound of Interest

6-Hydroxy-2,3,4-
Compound Name:
trimethoxybenzaldehyde

CAS No.: 832-65-5

Cat. No.: B3286623

Get Quote

Executive Summary

In the landscape of organic synthesis and drug development, highly oxygenated
benzaldehydes serve as critical electrophilic precursors for the construction of complex active
pharmaceutical ingredients (APIs) and natural products. 6-Hydroxy-2,3,4-
trimethoxybenzaldehyde is a uniquely substituted aromatic compound characterized by its
dense array of electron-donating groups. This whitepaper provides an in-depth technical
analysis of its nomenclature, physicochemical properties, synthetic methodology, and
pharmacognostic relevance, designed specifically for researchers and application scientists.

Nomenclature and Structural Identity

Understanding the exact structural identity of polymethoxybenzaldehydes requires strict
adherence to IUPAC nomenclature rules, which prioritize functional groups to determine ring
numbering.

e IUPAC Name: 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
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e Common Synonyms: 2-Hydroxy-3,4,5-trimethoxybenzaldehyde (derived from alternative,

non-preferred numbering schemes).

« PubChem CID: 5319402[1]

e Molecular Formula: C10H120s

e Molecular Weight: 212.20 g/mol

Nomenclature Logic (Expert Insight): The aldehyde group (-CHO) holds the highest priority,

designating the attached ring carbon as C1. To assign the lowest possible locants to the

remaining substituents, numbering proceeds towards the methoxy groups rather than the

hydroxyl group. Numbering towards the methoxy groups yields the locant set 2,3,4,6 (2,3,4-

trimethoxy and 6-hydroxy). Conversely, numbering towards the hydroxyl group would yield the
higher locant set 2,4,5,6. Therefore, the definitive IUPAC name is 6-hydroxy-2,3,4-

trimethoxybenzaldehyde.

Physicochemical Profiling & Analytical Data

Accurate characterization is paramount for ensuring the trustworthiness of synthetic workflows.

The following table summarizes the validated physicochemical and analytical parameters for 6-

hydroxy-2,3,4-trimethoxybenzaldehyde[2],[3].

Analytical Conditions /

Parameter Validated Value

Notes
Appearance Pale yellow solid Visual observation[2]
Melting Point 63-65 °C Standard capillary method[2]

_ Silica gel; Eluent: DCM/hexane

TLC Retention Factor (Rf) 0.52

(9:1)[2]

] ] ) H20/MeCN gradient (95:5 to

HPLC Retention Time (tR) 8.1 min )

0:100 over 11 min)[2]

- Predicted 300 MHz in H20

1H-NMR Spectrum Verified

available via NP-MRD[3]
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Synthetic Methodology: Rieche Formylation

The most efficient route to synthesize 6-hydroxy-2,3,4-trimethoxybenzaldehyde is via the
Rieche Formylation of 3,4,5-trimethoxyphenol. This method utilizes dichloromethyl methyl ether
as the formylating agent and titanium tetrachloride (TiCls) as the Lewis acid[2].

Causality Behind Experimental Choices: While Vilsmeier-Haack conditions (POCIs/DMF) are
common for formylating electron-rich aromatics, highly oxygenated phenols often suffer from
poor regioselectivity or side reactions under those conditions. TiCla is specifically chosen here
because it acts as a coordinating Lewis acid. It chelates with the adjacent oxygen atoms of the
methoxy and phenolic groups, effectively directing the electrophilic attack to the ortho position
(C2/C6), ensuring high regioselectivity and preventing unwanted polymerization.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process analytical
checkpoints to ensure reproducibility[2].

Preparation: In a flame-dried flask under an inert atmosphere, dissolve 3,4,5-
trimethoxyphenol (579.6 mg, 3.15 mmol) in 10 mL of anhydrous dichloromethane (DCM).

e Lewis Acid Activation: Cool the solution to 0 °C. Slowly add TiCls (760 pL, 6.93 mmol, ~2.2
eq). The solution will darken as the titanium-phenol complex forms.

» Electrophile Addition: Dropwise, add dichloromethyl methyl ether (320 pL, 3.54 mmol, ~1.1
eq).

» Reaction Monitoring: Allow the reaction to stir while warming to room temperature. Monitor
the reaction progress via TLC (DCM/hexane, 9:1). The product will appear as a distinct spot
at Rf = 0.52.

e Quenching & Extraction: Once the starting material is consumed, carefully quench the
reaction by pouring it into ice-water. Extract the aqueous layer three times with DCM. Wash
the combined organic layers with brine, dry over anhydrous Na2SOa4, and concentrate under
reduced pressure.
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o Purification: Purify the resulting crude pale orange solid via silica gel column
chromatography (Eluent: DCM/hexane, 9:1).

¢ Yield: The process yields 372.0 mg (56%) of 6-hydroxy-2,3,4-trimethoxybenzaldehyde as

a pale yellow solid[2].

1. Dissolve 3,4,5-trimethoxyphenol
in anhydrous DCM

2. Add TiCl4 (2.2 eq) at 0 °C

3. Dropwise addition of
Dichloromethyl methyl ether (1.1 eq)

'

4. Stir and monitor via TLC
(DCM/Hexane 9:1)

5. Quench with ice-water
& Extract with DCM

6. Purify via SiO2 Chromatography
(Yield: 56%)

Click to download full resolution via product page

Fig 1. Step-by-step synthetic workflow for 6-hydroxy-2,3,4-trimethoxybenzaldehyde.

Mechanistic Insights
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The Rieche formylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.
The TiCla activates the dichloromethyl methyl ether, generating a highly reactive, resonance-
stabilized carbocation (an oxonium ion). Because the 3,4,5-trimethoxyphenol ring is heavily
activated by its electron-donating oxygen substituents, it rapidly attacks the electrophile.
Subsequent aqueous hydrolysis during the quenching step collapses the intermediate acetal-
like structure, eliminating methanol and HCI to reveal the final aldehyde.

vvvvvvvvvv TiCl4 + CI2CHOMe
(Reactive Complex)

eas  Electrophilic Attack
(C2IC6 Position)

6-Hydroxy-2,3,4-
trimethoxybenzaldehyde

Oxonium Intermediate

3,4,5-Trimethoxyphenol

Click to download full resolution via product page

Fig 2: Mechanistic pathway of the TiCl4-mediated Rieche formylation.

Biological Relevance & Pharmacognosy

Beyond its utility as a synthetic building block, 6-hydroxy-2,3,4-trimethoxybenzaldehyde
holds significance in pharmacognosy and natural product research. It has been identified as an
associated phytochemical in Hypericum aucheri, a plant species belonging to the St. John's
wort family[1].

Plants of the Hypericum genus are extensively studied for their complex secondary
metabolites, which exhibit diverse biological activities. The presence of
polymethoxybenzaldehydes in these botanical extracts contributes to their pharmacological
profiles, which are currently being investigated for therapeutic potential in neurodegenerative
conditions (such as Alzheimer's disease and dementia) and systemic inflammatory
disorders[1]. In drug development, the trimethoxybenzene motif is a privileged scaffold,
frequently utilized to enhance the lipophilicity and target-binding affinity of novel therapeutic
agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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